Cas no 932373-92-7 (1,3-Difluoro-5-methyl-2-nitrobenzene)

1,3-Difluoro-5-methyl-2-nitrobenzene is a fluorinated aromatic compound characterized by its nitro and methyl substituents on a benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of fluorine atoms enhances its electron-withdrawing properties, facilitating nucleophilic aromatic substitution reactions. The methyl group offers steric and electronic modulation, while the nitro group serves as a versatile functional handle for further derivatization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers developing complex molecular architectures.
1,3-Difluoro-5-methyl-2-nitrobenzene structure
932373-92-7 structure
Product Name:1,3-Difluoro-5-methyl-2-nitrobenzene
CAS No:932373-92-7
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD15527695
CID:830421
Update Time:2025-05-25

1,3-Difluoro-5-methyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Difluoro-5-methyl-2-nitrobenzene
    • 3,5-Difluoro-4-nitrotoluene
    • PubChem14856
    • RCDKCOBKMXBXAU-UHFFFAOYSA-N
    • BCP06177
    • 3.5-DIFLUORO-4-NITROTOLUENE
    • 5-Methyl-1,3-difluoro-2-nitrobenzene
    • W9596
    • ST24020936
    • (13-DIFLUORO-5-METHYL-2-NITROBENZENE)
    • MDL: MFCD15527695
    • Inchi: 1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
    • InChI Key: RCDKCOBKMXBXAU-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Density: 1.374±0.06 g/cm3 (20 ºC 760 Torr)
  • Boiling Point: 256.3±35.0℃ (760 Torr)
  • Flash Point: 125.5±14.2℃

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1,3-Difluoro-5-methyl-2-nitrobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:932373-92-7)1,3-Difluoro-5-methyl-2-nitrobenzene
Order Number:A859845
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):398.0
Email:sales@amadischem.com

Additional information on 1,3-Difluoro-5-methyl-2-nitrobenzene

1,3-Difluoro-5-methyl-2-nitrobenzene: A Comprehensive Overview

The compound 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS No. 932373-92-7) is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with fluorine atoms at positions 1 and 3, a methyl group at position 5, and a nitro group at position 2. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and industrial applications.

Recent studies have highlighted the importance of 1,3-Difluoro-5-methyl-2-nitrobenzene in the development of advanced materials, particularly in the field of electronics. The compound's ability to act as a precursor for the synthesis of high-performance polymers has been extensively explored. For instance, researchers have demonstrated that this compound can be used to produce polyaromatic compounds with enhanced thermal stability and electrical conductivity. These materials are promising candidates for use in next-generation electronic devices, such as flexible displays and wearable electronics.

In addition to its role in materials science, 1,3-Difluoro-5-methyl-2-nitrobenzene has also gained attention in the pharmaceutical industry. The compound's unique electronic properties make it an ideal candidate for use in drug design and development. Recent studies have shown that this compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have been found to exhibit anti-inflammatory and anti-cancer properties, opening up new avenues for drug discovery.

The synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene involves a multi-step process that requires precise control over reaction conditions. Typically, the compound is synthesized through a combination of nucleophilic substitution and electrophilic aromatic substitution reactions. Researchers have optimized these reaction conditions to achieve high yields and purity levels. The use of advanced catalysts and reaction techniques has further enhanced the efficiency of the synthesis process.

One of the most intriguing aspects of 1,3-Difluoro-5-methyl-2-nitrobenzene is its reactivity under various chemical conditions. The presence of electron-withdrawing groups such as fluorine and nitro groups significantly influences the electronic properties of the benzene ring. This makes the compound highly reactive towards electrophilic substitution reactions, which is a key factor in its versatility as a building block for complex organic molecules.

Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 1,3-Difluoro-5-methyl-2-nitrobenzene. Using state-of-the-art quantum mechanical calculations, researchers have been able to predict the compound's electronic properties with high accuracy. These studies have revealed that the fluorine atoms at positions 1 and 3 exert a significant electron-withdrawing effect on the benzene ring, while the methyl group at position 5 provides steric hindrance that influences the regioselectivity of substitution reactions.

The environmental impact of 1,3-Difluoro-5-methyl-2-nitrobenzene has also been a topic of recent research interest. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further research is needed to fully understand its long-term environmental effects and potential for bioaccumulation.

In conclusion, 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS No. 932373-92-7) is a versatile and valuable compound with wide-ranging applications in chemistry and materials science. Its unique structure and reactivity make it an essential building block for the synthesis of advanced materials and bioactive molecules. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:932373-92-7)1,3-Difluoro-5-methyl-2-nitrobenzene
A859845
Purity:99%
Quantity:5g
Price ($):398.0
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